1-Bromo-5-fluoro-3-nitro-2-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
1-Bromo-5-fluoro-3-nitro-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H4BrF4NO3 and a molecular weight of 318.02 g/mol . This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoroethoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Bromo-5-fluoro-3-nitro-2-(2,2,2-trifluoroethoxy)benzene typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromine atom to the benzene ring.
Fluorination: Introduction of the fluorine atom.
Etherification: Attachment of the trifluoroethoxy group.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
1-Bromo-5-fluoro-3-nitro-2-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for reduction, and nucleophiles such as amines or thiols for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-5-fluoro-3-nitro-2-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-3-nitro-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like nitro and trifluoroethoxy can influence the compound’s reactivity and interaction with biological molecules. These interactions can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-5-fluoro-3-nitro-2-(2,2,2-trifluoroethoxy)benzene include:
- 1-Bromo-4-nitrobenzene
- 1-Bromo-2-fluoro-3-nitrobenzene
- 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene
Compared to these compounds, this compound is unique due to the presence of the trifluoroethoxy group, which can significantly alter its chemical properties and reactivity.
Properties
IUPAC Name |
1-bromo-5-fluoro-3-nitro-2-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO3/c9-5-1-4(10)2-6(14(15)16)7(5)17-3-8(11,12)13/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCNDSLQMCGOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OCC(F)(F)F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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